molecular formula C13H16O2 B14132267 2,2-Dimethyl-1-(4-methylphenyl)butane-1,3-dione CAS No. 3815-35-8

2,2-Dimethyl-1-(4-methylphenyl)butane-1,3-dione

Cat. No.: B14132267
CAS No.: 3815-35-8
M. Wt: 204.26 g/mol
InChI Key: RBJQBIGBCDOEEA-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(4-methylphenyl)butane-1,3-dione is an organic compound with the molecular formula C12H16O2 It is a derivative of butane-1,3-dione with a dimethyl substitution at the 2-position and a 4-methylphenyl group attached to the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(4-methylphenyl)butane-1,3-dione typically involves the condensation of 4-methylacetophenone with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired diketone.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as zeolites or metal oxides can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(4-methylphenyl)butane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the diketone to the corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2,2-Dimethyl-1-(4-methylphenyl)butane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(4-methylphenyl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione: Similar structure but with trifluoromethyl groups, leading to different chemical properties and reactivity.

    2,2-Dimethylbutane: A simpler alkane with a similar backbone but lacking the phenyl and diketone functionalities.

Uniqueness

2,2-Dimethyl-1-(4-methylphenyl)butane-1,3-dione is unique due to its combination of a dimethyl-substituted butane backbone and a 4-methylphenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

3815-35-8

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2,2-dimethyl-1-(4-methylphenyl)butane-1,3-dione

InChI

InChI=1S/C13H16O2/c1-9-5-7-11(8-6-9)12(15)13(3,4)10(2)14/h5-8H,1-4H3

InChI Key

RBJQBIGBCDOEEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)(C)C(=O)C

Origin of Product

United States

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